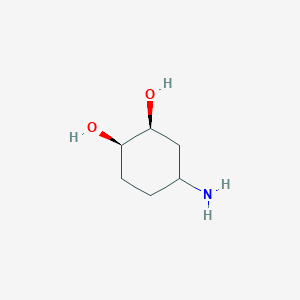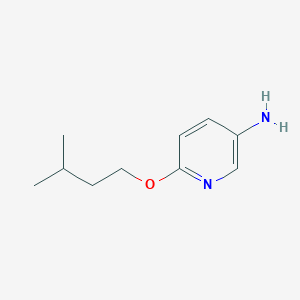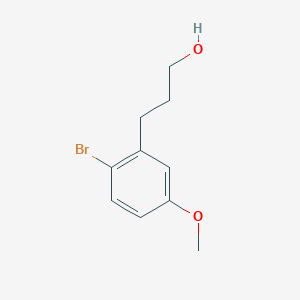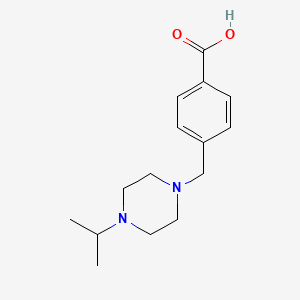![molecular formula C9H10BrN3 B13633775 6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core with a bromine atom at the 6-position and an isopropyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Alkylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-b]pyridine core.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would yield a phenyl-substituted product.
科学的研究の応用
6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe molecule in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and isopropyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. The pyrazolo[4,3-b]pyridine core can interact with various biological pathways, potentially modulating signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: This compound has a similar bromine substitution but lacks the pyrazolo[4,3-b]pyridine core.
2-Bromo-6-methylpyridine: Similar in having a bromine atom and a methyl group, but with a different core structure.
2-Bromo-6-formylpyridine: Another bromine-substituted pyridine derivative with a formyl group.
Uniqueness
6-Bromo-2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern and the presence of the pyrazolo[4,3-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C9H10BrN3 |
|---|---|
分子量 |
240.10 g/mol |
IUPAC名 |
6-bromo-2-propan-2-ylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)13-5-9-8(12-13)3-7(10)4-11-9/h3-6H,1-2H3 |
InChIキー |
DDWDUCBKEMTUJG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C2C(=N1)C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

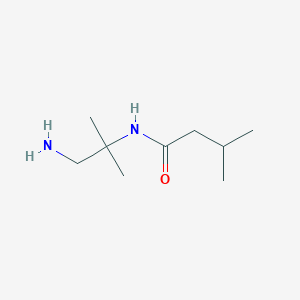
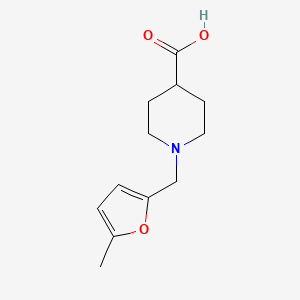

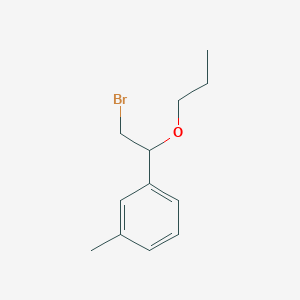
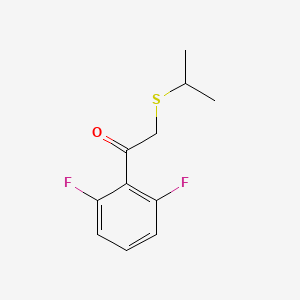
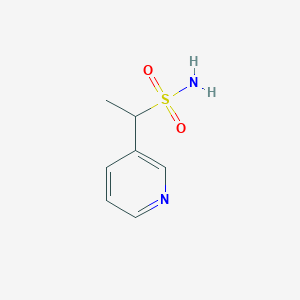
![3-amino-1-[2-(cyclopropyloxy)ethyl]-2(1H)-Pyridinone](/img/structure/B13633759.png)
![(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
